Oxalic acid tert-butyl 7-methyl-1,4-diazepane-1-carboxylate
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Overview
Description
Oxalic acid tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C13H24N2O6 It is a derivative of oxalic acid and features a tert-butyl group attached to a 7-methyl-1,4-diazepane-1-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid tert-butyl 7-methyl-1,4-diazepane-1-carboxylate typically involves the following steps:
Formation of the 1,4-diazepane ring: The 1,4-diazepane ring can be constructed through an intramolecular cyclization reaction.
Introduction of the tert-butyl group: The tert-butyl group can be introduced through a tert-butylation reaction, often using tert-butyl chloroformate as the tert-butylating agent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid tert-butyl 7-methyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Oxalic acid tert-butyl 7-methyl-1,4-diazepane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of oxalic acid tert-butyl 7-methyl-1,4-diazepane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate: A structural isomer with similar properties.
tert-Butyl 1,4-diazepane-1-carboxylate: Another related compound with a different substitution pattern.
1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid: A compound with a similar core structure but different functional groups.
Uniqueness
Oxalic acid tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is unique due to the presence of both the oxalic acid and tert-butyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
IUPAC Name |
tert-butyl 7-methyl-1,4-diazepane-1-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.C2H2O4/c1-9-5-6-12-7-8-13(9)10(14)15-11(2,3)4;3-1(4)2(5)6/h9,12H,5-8H2,1-4H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZINXETWCAHZMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCN1C(=O)OC(C)(C)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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